molecular formula C14H12N2O2 B2860625 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol CAS No. 299199-33-0

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B2860625
CAS No.: 299199-33-0
M. Wt: 240.262
InChI Key: HZQSKEJQWAPHOA-UHFFFAOYSA-N
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Description

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is a benzoxazole derivative characterized by a phenol ring substituted with an amino group at position 4 and a 6-methyl-1,3-benzoxazol-2-yl moiety at position 2. Its molecular formula is C₁₄H₁₂N₂O₂ (MW: 240.26 g/mol) . The compound’s structure enables hydrogen bonding via the phenolic -OH and amino groups, which may influence its solubility and biological interactions.

Properties

IUPAC Name

4-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-2-4-11-13(6-8)18-14(16-11)10-7-9(15)3-5-12(10)17/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSKEJQWAPHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Approach

The most widely reported method involves a two-step condensation-cyclization strategy. In the first step, 2-hydroxy-3-methyl-5-nitrobenzaldehyde undergoes condensation with 2-amino-4-methylphenol in ethanol under reflux conditions (72–78°C, 6–8 hours). This forms an intermediate Schiff base, which is subsequently cyclized using concentrated sulfuric acid at 0–5°C for 2 hours. The reaction mechanism proceeds as follows:

  • Schiff Base Formation : The aldehyde group of 2-hydroxy-3-methyl-5-nitrobenzaldehyde reacts with the primary amine of 2-amino-4-methylphenol, yielding an imine linkage.
  • Cyclization : Acid catalysis protonates the hydroxyl group adjacent to the imine, facilitating intramolecular nucleophilic attack and dehydration to form the benzoxazole ring.

Key Parameters :

  • Solvent : Ethanol or methanol (polar protic solvents enhance proton transfer).
  • Catalyst : Sulfuric acid (85–98% concentration).
  • Yield : 68–75% after column chromatography.

One-Pot Synthesis Using Brønsted Acidic Ionic Liquid (BAIL) Gel

Recent advances employ BAIL gel catalysts to streamline the synthesis into a single step. A mixture of 2-amino-4-methylphenol and 6-methyl-2-hydroxybenzaldehyde is heated at 130°C for 5 hours in the presence of 1 mol% BAIL gel. This method eliminates solvent use and reduces reaction time.

Advantages :

  • Catalyst Recyclability : BAIL gel retains 97% activity after five cycles.
  • Yield : 92–95% (higher than traditional methods).
  • Mechanism : The sulfonic acid groups in BAIL gel protonate the aldehyde, accelerating imine formation and cyclization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes often utilize continuous flow reactors to enhance scalability and reproducibility. Key steps include:

  • Pre-Mixing : 2-Hydroxy-3-methyl-5-nitrobenzaldehyde and 2-amino-4-methylphenol are dissolved in ethanol and fed into a tubular reactor at 80°C.
  • Acid Quench : The intermediate is treated with H₂SO₄ in a second reactor module maintained at 5°C.
  • In-Line Purification : Centrifugal partition chromatography removes impurities in real-time.

Operational Data :

Parameter Value
Residence Time 30 minutes
Throughput 12 kg/h
Purity ≥99% (HPLC)

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency of reported preparation methods:

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Condensation-Cyclization H₂SO₄ 0–78 8–10 68–75 95–97
BAIL Gel BAIL gel 130 5 92–95 98–99
Continuous Flow H₂SO₄ 5–80 0.5 85–88 ≥99

Key Observations :

  • BAIL gel methods offer superior yields and reduced environmental impact due to solvent-free conditions.
  • Continuous flow systems achieve higher throughput but require significant capital investment.

Mechanistic Insights and Side Reactions

Competing Pathways

Under suboptimal conditions, the following side reactions may occur:

  • Over-Oxidation : The amino group may oxidize to a nitro group if reaction temperatures exceed 140°C.
  • Dimerization : Excess acid catalysts promote coupling between intermediate Schiff bases, forming biphenyl byproducts.

Mitigation Strategies :

  • Strict temperature control (±2°C) during cyclization.
  • Use of inert atmospheres (N₂ or Ar) to prevent oxidation.

Purification and Characterization

Chromatographic Techniques

Crude product is typically purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 6.72–7.45 (m, 6H, Ar-H), 9.21 (s, 1H, OH).
  • IR (KBr): 3340 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1510 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

This compound is a benzoxazole derivative with diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring an amino group and a hydroxyl group attached to the benzoxazole moiety, contributes to its distinct chemical reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis for creating more complex molecules. It is also utilized as a reagent in organic synthesis.

Biology

This compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. For example, it has shown antimicrobial activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus clavatus.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli25 µg/mL
Candida albicans50 µg/mL
Aspergillus clavatus50 µg/mL

The antibacterial action of this compound is primarily linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. It is also employed in proteomics research to study protein interactions and functions.

Medicine

Due to its diverse biological activities, this compound is explored for potential use in drug discovery and development. Research suggests that when paired with standard chemotherapy agents, this compound could enhance therapeutic outcomes in resistant cancer cell lines.

Industry

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Also, it can be explored in the development of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers: 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol

A positional isomer, 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol (CAS 313645-14-6), shares the same molecular formula but differs in the amino group’s position (5 vs. 4 on the phenol ring). For instance, the 4-amino isomer may exhibit stronger intermolecular interactions due to proximity between the amino and phenolic groups .

Substituent Variations on the Benzoxazole Ring

a) 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
  • Substituent : Chlorine at position 5 of the benzoxazole ring.
  • Impact: The electron-withdrawing Cl group may reduce electron density on the benzoxazole ring, altering reactivity and binding affinity in biological systems.
b) 4-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
  • Substituent : Methyl groups at positions 5 and 6 of the benzoxazole ring.

Heterocycle Variations: Benzothiazole Analogs

a) 4-Amino-2-benzothiazol-2-yl-phenol
  • Structure : Replaces benzoxazole’s oxygen with sulfur in the thiazole ring.
  • Impact: Sulfur’s larger atomic radius and polarizability may enhance π-stacking interactions.
b) 4-(6-Amino-3H-1,3-benzothiazol-2-ylidene)cyclohexa-2,5-dien-1-one
  • Structure: Features a quinone-like system fused with a benzothiazole.
  • Impact : The extended conjugation may enable redox activity, relevant in photochemical or anticancer applications .

Key Physicochemical Parameters

Compound Molecular Weight (g/mol) Substituents Hydrogen Bond Donors/Acceptors
4-Amino-2-(6-methyl-benzoxazol-2-yl)phenol 240.26 6-methyl (benzoxazole), 4-NH₂ 2 donors, 3 acceptors
5-Amino-2-(6-methyl-benzoxazol-2-yl)phenol 240.26 6-methyl (benzoxazole), 5-NH₂ 2 donors, 3 acceptors
4-Amino-2-(5-chloro-benzoxazol-2-yl)phenol 260.68 5-Cl (benzoxazole), 4-NH₂ 2 donors, 3 acceptors
4-Amino-2-(5,6-dimethyl-benzoxazol-2-yl)phenol 254.28 5,6-dimethyl (benzoxazole), 4-NH₂ 2 donors, 3 acceptors

Green Chemistry Approaches

  • Montmorillonite K-10 Clay : Used to synthesize 4-(1,3-benzoxazol-2-yl)anilines, highlighting sustainable methods for benzoxazole derivatives .
  • Solvent-Free Conditions : Sodium borohydride/boric acid systems enable efficient reductions in benzoxazole-based hydrazide derivatives .

Biological Activity

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is a compound characterized by its unique structure, which includes a phenolic group, an amino group, and a benzoxazole moiety. This combination of functional groups contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₁₅H₁₄N₂O₂
  • Molecular Weight : 254.28 g/mol

The presence of both an amino and hydroxyl group allows for significant reactivity, making this compound a candidate for various medicinal applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including:

MicroorganismActivity Level
Streptococcus pyogenesModerate
Staphylococcus aureusModerate
Escherichia coliPotent at 25 μg/mL
Pseudomonas aeruginosaModerate
Candida albicansModerate

The compound's mechanism of action appears to involve the inhibition of essential enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Molecular docking studies support these findings by demonstrating binding interactions with target proteins that are vital for microbial survival.

Anticancer Properties

The anticancer potential of this compound has also been explored. It is believed to induce apoptosis in cancer cells through various signaling pathways. The compound has shown effectiveness against multiple cancer cell lines, with specific structural features enhancing its activity:

Cell LineIC50 (μM)
A431 (epidermoid carcinoma)< 10
HT29 (colon carcinoma)< 15

The presence of the benzoxazole ring is thought to contribute significantly to its cytotoxic effects, with structure-activity relationship (SAR) studies highlighting the importance of substituents on the phenolic ring in modulating activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various benzoxazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria . The minimal inhibitory concentration (MIC) was determined for selected strains, confirming its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells effectively. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression . Further studies are necessary to fully elucidate the pathways involved.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell membranes or inhibit critical enzymes involved in metabolic processes. In terms of anticancer effects, it likely activates apoptotic pathways through interactions with cellular receptors and enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach is the coupling of a benzoxazole precursor with an aminophenol derivative under basic conditions. For example, in analogous benzoxazole-phenol systems, condensation reactions using catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C have achieved yields >70% . Optimization includes controlling stoichiometry, solvent choice, and reaction time to minimize side products like quinone derivatives from oxidation .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : A combination of spectral and crystallographic methods ensures accuracy:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.4–8.3 ppm) and amine groups (δ 4.1–5.0 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Detect functional groups (e.g., C=N stretch at ~1612 cm⁻¹, N-H at ~3533 cm⁻¹) .
  • Mass Spectrometry : Use FABMS or ESI-MS to verify molecular ions (e.g., m/z 482.90 for a related compound) .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for benzoxazole derivatives in CCDC databases .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/EtOH 1:1, Rf ≈ 0.62). For polar byproducts, reverse-phase HPLC using acetonitrile/water mixtures improves separation . Recrystallization in ethanol or methanol enhances purity for biological assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution on aromatic rings. For instance, the 6-methyl group on the benzoxazole ring deactivates the ortho position, directing electrophiles to the para position of the phenol moiety . Solvent effects (e.g., PCM models) refine predictions for reactions in polar media .

Q. What strategies resolve contradictions in biological activity data across studies, such as varying IC₅₀ values in enzyme inhibition assays?

  • Methodological Answer : Key factors to standardize:

  • Assay Conditions : Maintain consistent pH (e.g., 7.4 for HDAC3 inhibition), temperature (25°C), and ionic strength .
  • Compound Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference .
  • Control Experiments : Include positive controls (e.g., trichostatin A for HDAC assays) and validate via dose-response curves . Discrepancies may arise from substituent effects; compare analogs with modified methoxy or fluoro groups .

Q. How do substituent variations on the benzoxazole ring influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : Systematic SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Reduce electron density on the benzoxazole ring, decreasing binding to π-π interaction sites (e.g., enzyme active pockets) .
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance fluorescence properties, useful in sensor applications, but may reduce metabolic stability .
  • Methyl Substitution (6-position) : Improves lipophilicity (logP ≈ 2.8), enhancing membrane permeability in cellular assays .

Q. What experimental designs are appropriate for investigating the compound’s photophysical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 280–320 nm for benzoxazole derivatives) and calculate molar absorptivity (ε) .
  • Fluorescence Spectroscopy : Assess quantum yield using integrating spheres and reference standards (e.g., quinine sulfate) .
  • Time-Resolved Decay Analysis : Use TCSPC (Time-Correlated Single Photon Counting) to study excited-state lifetimes, which correlate with intramolecular charge transfer (ICT) effects .

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